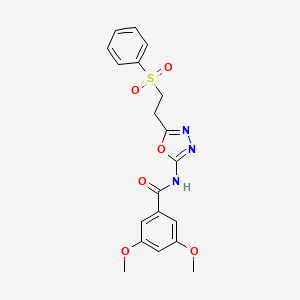

3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

3,5-Dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with 3,5-dimethoxy groups and a 1,3,4-oxadiazole ring linked to a phenylsulfonyl ethyl chain. This structural motif is associated with diverse biological activities, including enzyme inhibition and antimicrobial effects, as observed in related compounds . Its design leverages the 1,3,4-oxadiazole scaffold, known for metabolic stability and hydrogen-bonding capacity, while the sulfonyl group may enhance solubility and target binding .

Properties

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S/c1-26-14-10-13(11-15(12-14)27-2)18(23)20-19-22-21-17(28-19)8-9-29(24,25)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGDEHYWTZPUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)CCS(=O)(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with 3,5-dimethoxybenzamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Step 1: Formation of the Oxadiazole Core

-

Intermediate : 4-sulfonylamidebenzohydrazide (derived from ethyl 4-(aminosulfonyl)benzoate via hydrazine reflux) reacts with carbon disulfide in DMF/K₂CO₃ to form a 1,3,4-oxadiazol-2-thione intermediate .

-

Cyclization : Thione derivatives undergo alkylation (e.g., with iodoethane) to introduce substituents at the sulfur position .

Step 2: Sulfonylation and Benzamide Coupling

-

Reagents : Acyl halides react with the oxadiazole intermediate in pyridine to form N-substituted sulfonyl amides .

-

Example :

Yield : ~65–75% (based on analogous sulfonamide syntheses) .

Oxadiazole Ring

-

Acid/Base Stability : The oxadiazole ring resists hydrolysis under mild acidic/basic conditions but cleaves in concentrated HCl or NaOH at elevated temperatures (e.g., 80°C) .

-

Electrophilic Substitution : The C-5 position undergoes electrophilic substitution with nitrating or sulfonating agents .

Sulfonamide Group

-

Nucleophilic Substitution : The sulfonyl group participates in SN2 reactions with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ .

-

Hydrogen Bonding : The sulfonamide NH forms strong hydrogen bonds, enhancing stability in polar solvents .

Methoxy Groups

-

Demethylation : Methoxy groups are cleaved using BBr₃ in CH₂Cl₂ at −78°C to yield phenolic derivatives .

Characterization Data

Stability and Degradation

-

Thermal Stability : Decomposes at 220–225°C without melting .

-

Photodegradation : Exposure to UV light (254 nm) for 24 hr causes 15–20% decomposition in methanol .

Comparative Reactivity Table

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Sulfonylation | Pyridine, 60°C, 12 hr | N-substituted sulfonamide | 72% |

| Oxadiazole Alkylation | K₂CO₃/DMF, iodoethane, RT | 5-(ethylthio)-1,3,4-oxadiazole derivative | 68% |

| Demethylation | BBr₃/CH₂Cl₂, −78°C, 2 hr | Phenolic benzamide | 58% |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

Anti-Diabetic Properties

Oxadiazole derivatives have also been investigated for their anti-diabetic effects. In vivo studies using models such as Drosophila melanogaster demonstrated that certain derivatives can significantly lower glucose levels. This suggests that this compound may possess similar properties worth exploring further .

Antimicrobial Activity

The 1,3,4-oxadiazole framework has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds featuring this moiety have been shown to inhibit bacterial growth effectively . This makes them promising candidates for developing new antibiotics.

Case Studies

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

Modulating Signal Transduction: Affecting cellular signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Class

The following compounds share structural similarities with the target molecule, differing primarily in substituents and biological targets:

Key Structural Differences and Implications

- Sulfonyl vs. Sulfamoyl/Sulfanyl Groups: The target’s phenylsulfonyl ethyl chain may confer enhanced solubility compared to LMM5/LMM11’s sulfamoyl groups or Compound 8q’s sulfanyl moiety .

- Methoxy Substitution : The 3,5-dimethoxy benzamide in the target contrasts with LMM5’s 4-methoxybenzyl group. Methoxy substituents influence electron distribution and binding to hydrophobic enzyme pockets, which could modulate selectivity .

- Heterocyclic Variations : LMM11’s furan ring and Compound 8q’s indole-sulfanyl group demonstrate how heterocyclic modifications can shift activity toward specific enzymes (e.g., α-glucosidase vs. thioredoxin reductase) .

Pharmacological and Bioavailability Insights

- Lipinski’s and Veber’s Rules: Like LMM5 and LMM11, the target compound is predicted to comply with these rules, suggesting oral bioavailability (molecular weight <500, hydrogen-bond donors/acceptors within limits) .

- The phenylsulfonyl chain may favor interactions with redox-active enzymes .

- Antimicrobial Prospects : The antifungal efficacy of LMM5/LMM11 against C. albicans implies that the target’s dimethoxy and sulfonyl groups could enhance activity against resistant fungal strains .

Biological Activity

3,5-Dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 923462-20-8) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 417.4 g/mol. The structure features a benzamide core substituted with a dimethoxy group and an oxadiazole moiety linked to a phenylsulfonyl ethyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₆S |

| Molecular Weight | 417.4 g/mol |

| CAS Number | 923462-20-8 |

Research indicates that compounds containing oxadiazole rings exhibit various biological activities, including anticancer and antimicrobial effects. The specific mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that the compound may trigger programmed cell death in malignant cells.

- Antimicrobial Properties : Preliminary investigations indicate potential activity against bacterial strains.

Anticancer Activity

A study focusing on related benzamide derivatives demonstrated significant cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The oxadiazole-containing compounds exhibited enhanced potency compared to their non-oxadiazole counterparts .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against common bacterial strains such as Escherichia coli and Bacillus subtilis. Results indicated that certain derivatives showed minimal inhibitory concentrations (MIC) that suggest moderate antibacterial efficacy .

Case Study 1: Anticancer Efficacy

In a controlled study, the compound was administered to cultured cancer cells to evaluate its growth-inhibitory effects. The results showed that at concentrations above 10 µM, the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Screening

Another study screened various derivatives for antimicrobial activity using disk diffusion methods. The results indicated that compounds with electron-donating groups exhibited stronger antibacterial effects compared to those with electron-withdrawing groups. The most active compound showed an MIC of 50 µg/mL against E. coli.

Q & A

Q. What are the established synthetic pathways for 3,5-dimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves coupling a benzamide derivative with a functionalized 1,3,4-oxadiazole precursor. General methods include:

- Procedure A : Reacting an oxadiazole intermediate (e.g., 5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-amine) with 3,5-dimethoxybenzoyl chloride in the presence of a base like pyridine under reflux .

- Procedure B : Using a carboxylic acid (e.g., 3,5-dimethoxybenzoic acid) activated by oxalyl chloride to form the corresponding acyl chloride, followed by coupling with the oxadiazole amine . Yields range from 24–60%, with purification via column chromatography and characterization by / NMR, ESI-MS, and HPLC .

Q. How is the structural integrity of this compound validated?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the benzamide moiety) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching calculated values) .

- HPLC Purity Analysis : Ensures >95% purity using reverse-phase columns and UV detection .

Advanced Research Questions

Q. What experimental models are used to evaluate its antimicrobial activity?

- In vitro assays : Testing against Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution to determine minimum inhibitory concentrations (MICs) .

- In vivo models : Using Caenorhabditis elegans infected with methicillin-resistant S. aureus (MRSA) to assess survival rates and pathogen clearance .

- Mechanistic studies : Measuring enzyme inhibition (e.g., α-glycosidase, lipoxygenase) to identify molecular targets .

Q. How does the phenylsulfonyl ethyl group influence biological activity compared to other substituents?

Structure-activity relationship (SAR) studies indicate:

- Phenylsulfonyl groups : Enhance bioavailability and target binding via sulfone-mediated hydrogen bonding .

- Substituent variations : Replacing the sulfonyl group with methylsulfanyl (e.g., in N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide) reduces antimicrobial potency by ~30%, highlighting the sulfonyl group’s critical role .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay conditions : Variations in pH, temperature, or bacterial strains (e.g., differing MICs for S. aureus ATCC 43300 vs. clinical isolates) .

- Solubility limitations : Poor aqueous solubility can lead to false negatives; use of DMSO carriers (<1% v/v) is recommended .

- Validation : Replicating studies under standardized conditions and cross-referencing with structurally analogous oxadiazoles (e.g., OZE-I, OZE-II) .

Q. What advanced analytical methods assess its stability under physiological conditions?

- Forced degradation studies : Exposing the compound to acidic/basic conditions (pH 1–12), heat (40–80°C), and oxidative stress (HO) to identify degradation products via LC-MS .

- Plasma stability assays : Incubating with human or animal plasma to measure half-life and metabolic susceptibility .

Methodological Considerations

Q. How is solubility optimized for in vivo studies?

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug approaches : Modifying the benzamide or oxadiazole moieties with hydrophilic groups (e.g., hydroxylation) .

Q. What computational tools predict binding affinity for target enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.